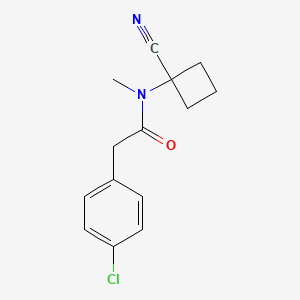
2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DFN and is a member of the nitrobenzamide family. In
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Various derivatives, including those similar to 2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide, have been synthesized and characterized using techniques like FTIR and NMR. These methods help in understanding the molecular structure and properties of such compounds (Al‐Sehemi et al., 2017).
Photochemical Properties
- Photo-rearrangement : Studies on related N-aryl-2-nitrobenzamides have shown that these compounds can rearrange under exposure to light, leading to the formation of various azo-compounds. This indicates potential applications in photochemistry and materials science (Gunn & Stevens, 1973).
Corrosion Inhibition
- Corrosion Inhibition : Compounds with similar structures have been used in studies for their role in inhibiting corrosion, especially in acidic environments. The electron withdrawing and releasing substituents play a significant role in their efficiency as corrosion inhibitors (Mishra et al., 2018).
Chemotherapeutic Potential
- Chemotherapeutic Activity : Similar compounds have been synthesized and tested for their action on tumor cells. These studies help in understanding their potential as chemotherapeutic agents (Mendeleyev et al., 1995).
Catalysis and Reactions
- Catalysis and Chemical Reactions : Research into cyclometalated complexes of similar compounds shows their potential use in catalysis and C–H bond functionalization reactions, which are crucial in synthetic chemistry (Zhou et al., 2018).
Radiopharmaceutical Synthesis
- Radiopharmaceutical Applications : These compounds have also been explored in the context of automated synthesis methods for radiopharmaceuticals, indicating their potential in medical imaging and diagnostics (Hayashi et al., 2012).
Antifibrillatory Activity
- Cardiac Applications : Derivatives of similar compounds have been synthesized and tested for their antifibrillatory activity, suggesting potential uses in the treatment of cardiac arrhythmias (Davydova et al., 2000).
Structural Studies
- Structural Analysis : Studies involving similar compounds have focused on their structural and conformational properties, using X-ray diffraction and other theoretical calculations. This research is vital for understanding the physical and chemical characteristics of these compounds (Shtamburg et al., 2012).
Anticancer Activity
- Anticancer Research : Some derivatives have been investigated for their cytotoxic effects against various cancer cell lines, contributing to the development of new anticancer drugs (Hour et al., 2007).
Neuroleptic Potential
- Neuroleptic Applications : Research has been conducted on similar compounds for their potential use as neuroleptics, indicating possibilities in psychiatric medication development (Valenta et al., 1990).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,6-difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O4/c1-22-9-4-2-8(3-5-9)17-14(19)12-10(15)6-7-11(13(12)16)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDCFRNDPGLCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2511347.png)
![2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2511351.png)

![(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2511353.png)



![3-[(4-Chlorophenyl)amino]propan-1-ol](/img/structure/B2511358.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2511359.png)



![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511364.png)

